molecular formula C8H7FO3 B1336577 (R)-2-FLUOROMANDELIC ACID CAS No. 32222-48-3

(R)-2-FLUOROMANDELIC ACID

Cat. No.: B1336577
CAS No.: 32222-48-3
M. Wt: 170.14 g/mol
InChI Key: WWSRHIZZWWDONI-SSDOTTSWSA-N
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Description

®-2-(2-Fluorophenyl)-2-hydroxyacetic acid is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Fluorophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.

    Reaction: The precursor undergoes a series of reactions, including reduction and hydrolysis, to form the desired product.

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Fluorophenyl)-2-hydroxyacetic acid may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield.

    Purification: Employing techniques such as crystallization and chromatography to purify the compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield 2-(2-fluorophenyl)acetic acid.

    Reduction: Can produce 2-(2-fluorophenyl)ethanol.

    Substitution: Can result in compounds like 2-(2-methoxyphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

®-2-(2-Fluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which ®-2-(2-Fluorophenyl)-2-hydroxyacetic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)acetic acid: Lacks the hydroxyl group, resulting in different chemical properties.

    2-(2-Chlorophenyl)-2-hydroxyacetic acid: Substitution of fluorine with chlorine alters its reactivity and biological activity.

    2-(2-Bromophenyl)-2-hydroxyacetic acid: Bromine substitution further changes its chemical behavior.

Uniqueness

®-2-(2-Fluorophenyl)-2-hydroxyacetic acid is unique due to its specific combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRHIZZWWDONI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426810
Record name (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-48-3
Record name (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid enable the differentiation of chiral molecules like amino acids using 19F NMR?

A1: (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid functions as a chiral derivatizing agent (CDA). [] This means it reacts with the target chiral molecule, in this case, amino acids, dipeptides, or amines, forming a covalent bond. [] Because (R)-2FHA itself is chiral, reacting it with a pair of enantiomers (mirror image molecules) results in the formation of diastereomers. Diastereomers, unlike enantiomers, have distinct chemical environments and thus different physical and spectroscopic properties. This difference is crucial because it allows the 19F nucleus in the (R)-2FHA moiety to experience slightly different magnetic fields depending on the chirality of the molecule it's attached to. This difference in magnetic environments leads to distinct 19F NMR signals for each diastereomer, enabling the differentiation of the original enantiomers. []

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